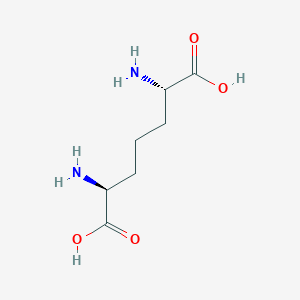

(2S,6S)-2,6-diaminoheptanedioic acid

Descripción general

Descripción

(2S,6S)-2,6-diaminoheptanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-diaminoheptanedioic acid typically involves asymmetric hydrogenation of dehydroamino acids. One efficient method includes the use of [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst to produce optically active, protected amino acid derivatives with high enantiomeric excess . This approach can also be adapted for the synthesis of other isomers and analogues.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric hydrogenation and chiral resolution are likely employed on a larger scale to ensure the production of high-purity compounds.

Análisis De Reacciones Químicas

Oxidation Reactions

LL-DAP undergoes oxidation at its amino and carboxyl groups. Key reagents and products include:

- Mechanistic Insight : Oxidation of the ε-amino group by potassium permanganate generates α-keto intermediates, which are precursors for further functionalization . Enzymatic oxidation in bacterial systems often involves metal-dependent oxidases .

Reduction Reactions

Reduction targets the carboxyl groups, yielding derivatives with modified backbone structures:

- Stereochemical Control : Asymmetric hydrogenation using Rh(I) catalysts like [Rh(COD)-(S,S)-Et-DuPHOS]⁺ achieves >95% enantiomeric excess in protected intermediates .

Substitution Reactions

The amino groups participate in nucleophilic substitution, forming diverse derivatives:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Acylation | Ac₂O/pyridine | N-acetylated LL-DAP | |

| Succinylation | Succinic anhydride | N-succinyl-LL-DAP (biosynthetic intermediate) |

- Biological Relevance : N-succinylation is a critical step in the lysine biosynthesis pathway, mediated by succinyltransferases .

Enzymatic Reactions in Bacterial Pathways

LL-DAP is central to peptidoglycan biosynthesis and lysine production:

- Metal Dependence : DapE activity is metal-specific, with Co²⁺ > Zn²⁺ > Cd²⁺ in catalytic efficiency .

Key Synthetic Routes

| Method | Reagents | Enantiomeric Excess (% ee) | Yield (%) | References |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)-(S,S)-Et-DuPHOS]⁺ | 95–98% | 85 | |

| Chiral Auxiliary Strategy | Garner aldehyde + L-serine | 94% (dr) | 78 |

Comparative Reactivity with Analogues

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Biochemical Role

Bacterial Cell Wall Synthesis

- (2S,6S)-2,6-diaminoheptanedioic acid is integral to the synthesis of bacterial peptidoglycan, a critical component of bacterial cell walls. It serves as a precursor for the biosynthesis of lysine and is essential for the structural integrity of many bacteria, including pathogenic strains such as Escherichia coli and Staphylococcus aureus .

Pharmaceutical Applications

Antibiotic Development

- The compound has been investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis. For instance, inhibitors of diaminopimelic acid dehydrogenase have shown promise in treating infections caused by multi-drug resistant bacteria .

Tumor Therapy

- Research indicates that this compound may act as a ligand for enzymes involved in tumor metabolism. Its analogs have been studied for their inhibitory effects on aspartate-dependent enzymes, which could be leveraged in cancer therapy .

Synthetic Chemistry

Synthesis Techniques

- Various synthetic pathways have been developed for producing this compound and its derivatives. Methods include asymmetric hydrogenation and the use of chiral auxiliaries to achieve high enantiomeric purity .

| Synthesis Method | Description | Yield |

|---|---|---|

| Asymmetric Hydrogenation | Utilizes rhodium catalysts for selective production | High |

| Chiral Auxiliary Method | Employs chiral 2-phenylcyclohexyl auxiliaries | Moderate |

Research Insights

Enzyme Mechanism Studies

- The compound is valuable in enzyme mechanism studies due to its role in lysine biosynthesis pathways. Research has focused on understanding how modifications of this amino acid can affect enzymatic activity and interactions .

Analytical Applications

- Stable isotopes of this compound are used as tracers in metabolic studies. These isotopes facilitate the quantification of metabolic processes involving this amino acid in various biological systems .

Case Studies

Case Study 1: Antibiotic Resistance

- A study explored the efficacy of diaminopimelic acid derivatives against antibiotic-resistant strains of Klebsiella pneumoniae. The results demonstrated that specific analogs could inhibit bacterial growth effectively, suggesting potential therapeutic applications .

Case Study 2: Cancer Therapeutics

Mecanismo De Acción

The mechanism of action of (2S,6S)-2,6-diaminoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including protein synthesis and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

meso-Diaminopimelic acid: Another chiral amino acid derivative with similar structural properties.

(2R,6R)-2,6-diaminoheptanedioic acid: The enantiomer of (2S,6S)-2,6-diaminoheptanedioic acid with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This uniqueness makes it valuable for studying chiral catalysis and developing enantiomerically pure pharmaceuticals .

Actividad Biológica

(2S,6S)-2,6-diaminoheptanedioic acid, also known as (6S,2S)-diaminopimelic acid (DAP), is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in bacterial cell wall synthesis and potential therapeutic applications.

Role in Bacterial Cell Wall Synthesis

This compound is integral to the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It acts as a substrate for the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (murE), which catalyzes the formation of DAP from L-2-amino-6-oxopimelate. This reaction is critical for the incorporation of DAP into the peptidoglycan structure, influencing bacterial growth and survival .

The primary action of this compound involves its interaction with various receptors and enzymes:

- N-Methyl-D-aspartate Receptor (NMDAR) : The compound inhibits NMDAR, leading to downstream effects on neuronal signaling.

- mTORC1 Activation : It activates the mammalian target of rapamycin complex 1 (mTORC1), which is involved in cellular growth and metabolism.

- Neuroplasticity : The compound promotes mechanisms related to neuronal plasticity, enhancing synaptic formation and excitability in brain regions associated with mood regulation.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce this compound and its analogs:

- Asymmetric Strecker Synthesis : This method employs sulfinimine intermediates to achieve enantioselectivity in producing DAP derivatives .

- Diels-Alder Reactions : Utilization of cyclic hydrazodicarboxylic acids has been reported for synthesizing DAP through oxidative processes .

- Chiral Catalysis : Recent advancements include using chiral copper catalysts for efficient synthesis with high isomer ratios .

Pharmacological Applications

The biological activity of this compound extends into pharmacology:

- Potential Antibacterial Agent : Due to its role in bacterial cell wall biosynthesis, inhibitors targeting DAP pathways are being investigated as selective antibacterial agents .

- Tumor Therapy : Studies suggest that DAP analogs may act as ligands for aspartate-dependent enzymes relevant in cancer treatment .

Research Findings and Case Studies

Several studies highlight the significance of this compound in various biological contexts:

- Inhibition Studies : Research indicates that certain DAP analogs act as reversible inhibitors of DAP dehydrogenase with Ki values demonstrating competitive and noncompetitive inhibition .

- Metabolic Pathways : The compound has been identified as part of the human exposome but is not naturally occurring; its presence is linked to exposure from environmental or occupational sources .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Bacterial Cell Wall Synthesis | Substrate for murE enzyme; critical for peptidoglycan structure |

| NMDAR Inhibition | Modulates neurotransmitter signaling pathways |

| mTORC1 Activation | Influences cellular growth and metabolism |

| Neuroplasticity Enhancement | Promotes synaptic formation and excitability |

| Antibacterial Potential | Target for developing selective antibacterial agents |

| Tumor Therapeutics | Potential ligands for enzymes involved in cancer therapy |

Propiedades

IUPAC Name |

(2S,6S)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313562 | |

| Record name | L,L-Diaminopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS], Solid | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14289-34-0, 583-93-7 | |

| Record name | L,L-Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6S,2S)-Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L,L-Diaminopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMINOPIMELIC ACID, (6S,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3I8AN6S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in synthesizing (2S,6S)-2,6-diaminoheptanedioic acid?

A1: this compound, also known as L,L-diaminopimelate, is a key component of the diaminopimelate pathway. This pathway is responsible for L-lysine biosynthesis, which is essential for bacterial cell wall synthesis and absent in mammals. [] Therefore, specifically inhibiting enzymes within this pathway using compounds like this compound and its derivatives could lead to the development of selective antibacterial agents or herbicides. []

Q2: What synthetic strategies are employed to obtain this compound and its derivatives?

A2: The research highlights the use of the Schollkopf bislactim-ether methodology for controlling the stereochemistry at the C(2) and C(6) positions of the target compounds. [] Different chiral building blocks like L-glutamate and L-serine derivatives are employed to introduce the desired stereochemistry at specific carbon centers. For instance, the synthesis leverages the Garner aldehyde, a valuable intermediate for introducing chirality. [] Additionally, enantio- and diastereoselective aldol additions using glycine titanium-enolates are employed for constructing specific stereoisomers, showcasing the versatility of these synthetic approaches. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.